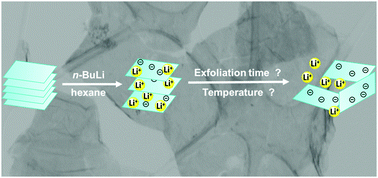Effect of temperature and exfoliation time on the properties of chemically exfoliated MoS2 nanosheets†
Chemical Communications Pub Date: 2020-11-20 DOI: 10.1039/D0CC06792J
Abstract
A systematic investigation of the experimental conditions for the chemical exfoliation of MoS2 using n-butyllithium as intercalating agent has been carried out to unravel the effect of reaction time and temperature for maximizing the percentage of monolayer thick-flakes and achieve a control over the content of metallic 1T vs. semiconductive 2H phases, thereby tuning the electrical properties of ultrathin MoS2 few-layer thick films.


Recommended Literature
- [1] Cold condensation of dust in the ISM
- [2] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [3] The impact of vinylene bridges and side chain alkyl groups on the solid state structures of tricyanovinyl-substituted thiophenes†
- [4] Use of high-performance liquid chromatographic–chemometric techniques to differentiate apple juices clarified by microfiltration and ultrafiltration
- [5] Functional conductive nanomaterials via polymerisation in nano-channels: PEDOT in a MOF†
- [6] Oxidative cyclization of alkenoic acids promoted by AgOAc†
- [7] Solvent extraction from halide solutions. Part 1.—Synergistic behaviour with mixed solvents
- [8] Anode potential controlled mechanism of oxidation of 9,10-dimethylanthracene
- [9] Synergistic size and charge conversions of functionalized PAMAM dendrimers under the acidic tumor microenvironment†
- [10] Back cover

Journal Name:Chemical Communications
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 174064-00-7









